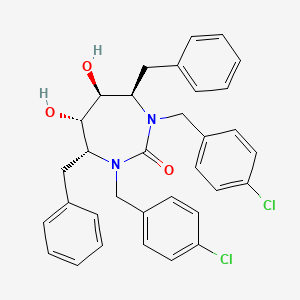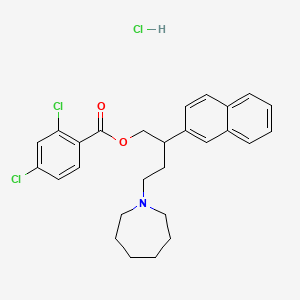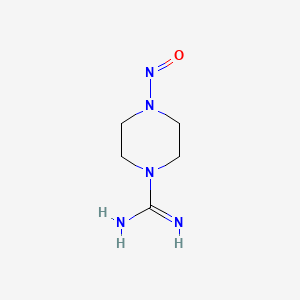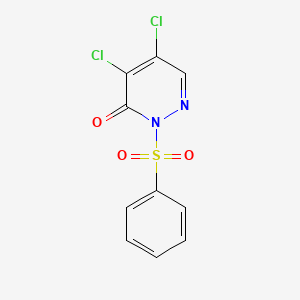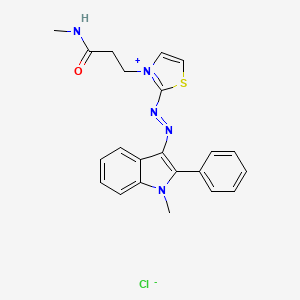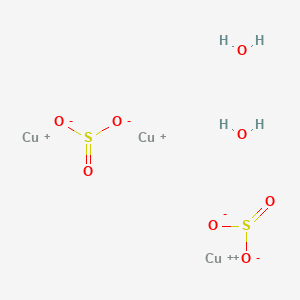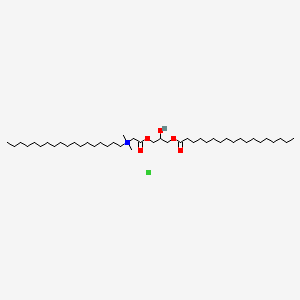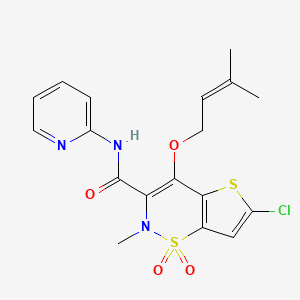
Einecs 301-033-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 301-033-6, also known as aminocaproic acid, is a chemical compound with the molecular formula C6H13NO2. It is a derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is known for its ability to inhibit the breakdown of fibrin, a protein involved in blood clotting, making it useful in medical applications to prevent excessive bleeding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminocaproic acid can be synthesized through the hydrogenation of ε-caprolactam. The process involves the following steps:
Hydrogenation of ε-caprolactam: ε-caprolactam is hydrogenated in the presence of a catalyst such as nickel or palladium under high pressure and temperature conditions.
Purification: The resulting aminocaproic acid is then purified through crystallization or other suitable methods to obtain the desired purity.
Industrial Production Methods
In industrial settings, aminocaproic acid is produced using large-scale hydrogenation reactors. The process involves the continuous feeding of ε-caprolactam and hydrogen gas into the reactor, where the hydrogenation reaction takes place. The product is then separated and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Aminocaproic acid undergoes various chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to produce ε-caprolactam.
Reduction: It can be reduced to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: ε-caprolactam
Reduction: Hexanoic acid
Substitution: Various aminocaproic acid derivatives
Applications De Recherche Scientifique
Aminocaproic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Aminocaproic acid is used in studies related to blood clotting and fibrinolysis.
Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and in conditions such as hemophilia.
Industry: Aminocaproic acid is used in the production of nylon-6, a type of synthetic polymer.
Mécanisme D'action
Aminocaproic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin. By binding to the kringle domain of plasminogen, aminocaproic acid prevents its conversion to plasmin, thereby reducing fibrinolysis and promoting blood clot stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action.
ε-aminocaproic acid: A closely related compound with similar properties.
Uniqueness
Aminocaproic acid is unique due to its specific binding affinity to the kringle domain of plasminogen, making it highly effective in inhibiting fibrinolysis. Its relatively low cost and ease of production also make it a preferred choice in medical and industrial applications.
Propriétés
Numéro CAS |
93980-55-3 |
|---|---|
Formule moléculaire |
C11H21N4NaO12P2 |
Poids moléculaire |
486.24 g/mol |
Nom IUPAC |
sodium;2-aminoethanol;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.C2H7NO.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;3-1-2-4;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);4H,1-3H2;/q;;+1/p-1/t4-,6-,7-,8-;;/m1../s1 |
Clé InChI |
VBYWYJFUPCJDON-WFIJOQBCSA-M |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O)O.C(CO)N.[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)[O-])O)O.C(CO)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


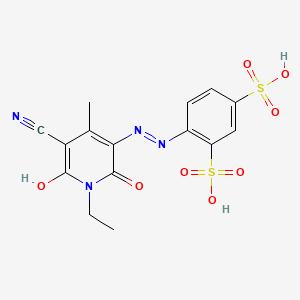
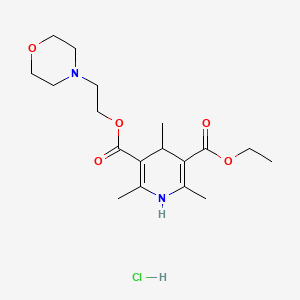

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
